6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an adamantyl group, a trifluoromethyl group, and a thienopyridine core, contributes to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of 6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of a suitable precursor, such as a chalcone, which is then treated with 2-cyanothioacetamide to form a pyridinethione intermediate. This intermediate can be further reacted with various reagents, such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile, to yield the final thienopyridine derivative .
Chemical Reactions Analysis
6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
3-Amino-N,6-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: This compound shares a similar thienopyridine core but differs in the substituents attached to the core.
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate: Another similar compound with a different set of substituents, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinctive reactivity and biological activity.
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)11-4-12(25-17-13(11)14(23)15(27-17)16(24)26)18-5-8-1-9(6-18)3-10(2-8)7-18/h4,8-10H,1-3,5-7,23H2,(H2,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCQFSMCQBCHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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